tert-Butylphosphonic dichloride (CAS 4707-95-3) is a highly sterically hindered alkylphosphonic dihalide utilized as a critical building block for bulky phosphonates, phosphonic acids, and specialized organophosphorus ligands . Presenting as a solid at room temperature (melting point 121–123 °C), it features a phosphorus center heavily shielded by a tertiary butyl group [1]. This structural configuration fundamentally alters its reactivity profile compared to linear alkyl analogs, transforming it from a highly volatile, moisture-sensitive reagent into a robust, chemoselective precursor. For procurement teams and synthetic chemists, this compound offers a unique combination of extreme hydrolytic stability, selective reactivity, and freedom from the severe regulatory constraints that plague shorter-chain phosphonic dichlorides .
Attempting to substitute tert-butylphosphonic dichloride with more common, less hindered analogs—such as methyl- or ethylphosphonic dichloride—introduces catastrophic process risks and regulatory hurdles. Generic short-chain analogs lack the critical spatial shielding provided by the tert-butyl group, causing them to react violently and exothermically with atmospheric moisture or cold water, releasing corrosive hydrogen chloride gas . This hyper-reactivity necessitates rigorous, expensive anhydrous handling systems and prevents their use in chemoselective reactions where secondary alcohols or protic solvents are present [1]. Furthermore, shorter-chain analogs are heavily regulated as Schedule 2 chemical weapon precursors, meaning their procurement triggers severe compliance costs, end-user declarations, and supply chain delays that the tert-butyl analog entirely avoids .
Unlike standard alkylphosphonic dichlorides, which decompose violently upon contact with moisture, tert-butylphosphonic dichloride exhibits remarkable hydrolytic stability. While methylphosphonic dichloride reacts instantly and exothermically with cold water to liberate corrosive hydrogen chloride gas , the tert-butyl analog is entirely unreactive in cold water and requires prolonged boiling to hydrolyze into tert-butylphosphonic acid [1]. This extreme steric shielding of the phosphorus center drastically simplifies storage and handling.
| Evidence Dimension | Reactivity with cold water |
| Target Compound Data | Unreactive; requires prolonged boiling for hydrolysis |
| Comparator Or Baseline | Methylphosphonic dichloride: Violent, instantaneous exothermic decomposition |
| Quantified Difference | Orders of magnitude lower hydrolysis rate at 25°C |
| Conditions | Aqueous exposure at room temperature |
Eliminates the need for extreme moisture-free handling protocols and prevents catastrophic material loss during transit or storage.
The massive steric bulk of the tert-butyl group fundamentally alters the compound's reactivity with alcohols. While less hindered analogs readily react with alcohols to form phosphonochloridates or dialkyl phosphonates, tert-butylphosphonic dichloride is completely unreactive towards isopropanol under standard conditions [1]. It cannot be converted to isopropyl tert-butylphosphonochloridate simply by the action of isopropanol, requiring more aggressive conditions or stronger nucleophiles.
| Evidence Dimension | Reactivity with isopropanol |
| Target Compound Data | Unreactive under standard conditions |
| Comparator Or Baseline | Standard alkylphosphonic dichlorides: Readily form phosphonochloridates |
| Quantified Difference | Near-zero conversion with isopropanol vs. rapid esterification for analogs |
| Conditions | Reaction with isopropanol at ambient to moderate temperatures |
Enables highly chemoselective synthetic routes where secondary alcohols can be present as solvents or adjacent functional groups without degrading the P-Cl bonds.
Synthesizing tert-butyl C-P bonds in-house is notoriously difficult due to the propensity of tert-butyl halides to undergo elimination rather than substitution. Reacting tert-butylmagnesium chloride with phosphorus trichloride requires strict cryogenic control (-25°C to -30°C) and often stalls at mono- or di-substituted mixtures rather than proceeding cleanly. Procuring pre-formed, high-purity (>98%) tert-butylphosphonic dichloride bypasses this hazardous, low-yield organometallic step entirely.
| Evidence Dimension | Synthetic accessibility and purity |
| Target Compound Data | Pre-formed commercial product: >98% purity, ready to use |
| Comparator Or Baseline | In-house Grignard synthesis: Low yield, requires cryogenic control (-30°C) |
| Quantified Difference | Eliminates multi-step cryogenic organometallic synthesis |
| Conditions | Industrial scale-up or laboratory synthesis of bulky phosphonates |
Procuring the isolated dichloride directly accelerates production timelines and removes a major safety and yield bottleneck from the manufacturing workflow.
Procurement of short-chain alkylphosphonic dichlorides is heavily restricted by international chemical weapons conventions. Methylphosphonic dichloride is a Schedule 2 CWC precursor, subjecting buyers to strict reporting, end-user declarations, and export controls . In contrast, tert-butylphosphonic dichloride is not scheduled, offering a highly stable, sterically hindered phosphorylating alternative that circumvents severe regulatory bottlenecks and supply chain delays.
| Evidence Dimension | Regulatory status (Chemical Weapons Convention) |
| Target Compound Data | tert-Butylphosphonic dichloride: Non-scheduled, standard industrial procurement |
| Comparator Or Baseline | Methylphosphonic dichloride: Schedule 2 CWC controlled substance |
| Quantified Difference | Zero CWC reporting requirements vs. mandatory international compliance |
| Conditions | Global procurement and cross-border shipping |
Drastically reduces procurement paperwork, compliance costs, and lead times for industrial scale-up.
The massive steric bulk of the tert-butyl group makes this dichloride an ideal precursor for synthesizing bulky phosphine or phosphonate ligands used in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura). The pre-installed steric shielding ensures the resulting ligands can effectively stabilize active metal centers and promote reductive elimination .
Because tert-butylphosphonic dichloride is remarkably stable in cold water and unreactive toward secondary alcohols like isopropanol, it is the reagent of choice for phosphonylation reactions where strict anhydrous conditions are impossible or cost-prohibitive. It allows chemists to selectively target primary amines or highly reactive nucleophiles without the reagent degrading prematurely in protic environments [1].
This compound serves as the direct precursor to tert-butylphosphonic acid, which is utilized to form highly stable, protective self-assembled monolayers on metal oxide surfaces. Procuring the dichloride allows materials scientists to synthesize custom phosphonate esters or acids that leverage the bulky headgroup to block water penetration and significantly enhance the hydrolytic stability of the protective coating.
Corrosive